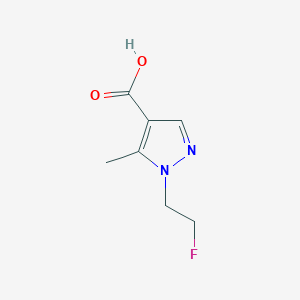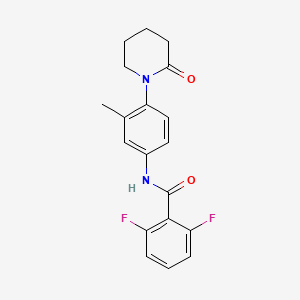
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, also known as EPAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. It has been found to reduce inflammation, prevent the growth and spread of cancer cells, and protect neurons from damage. N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has also been shown to have antioxidant properties and to increase the production of certain neurotransmitters in the brain.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is also stable and can be stored for long periods of time. However, N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more effective delivery methods for N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, such as nanoparticles or liposomes. Another area of interest is the investigation of N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide and to identify potential side effects or toxicities associated with its use.
合成方法
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with 1-propylindole-3-carboxaldehyde, followed by the reaction of the resulting product with chlorosulfonic acid and subsequent hydrolysis to yield N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide.
科学研究应用
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-13-23-14-20(18-7-5-6-8-19(18)23)28(25,26)15-21(24)22-16-9-11-17(12-10-16)27-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWFKDRWBXAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Ethyl-12-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2902002.png)
![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)

![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2902006.png)
![Methyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2902007.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2902009.png)


![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)

![3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2902015.png)
